molecular formula C8H5BF6O2 B130353 2,4-Bis(trifluoromethyl)phenylboronic acid CAS No. 153254-09-2

2,4-Bis(trifluoromethyl)phenylboronic acid

Cat. No.: B130353
CAS No.: 153254-09-2
M. Wt: 257.93 g/mol
InChI Key: WLYPBMBWKYALCG-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)phenylboronic acid typically involves the reaction of 2,4-dibromo-1,3-bis(trifluoromethyl)benzene with a boron-containing reagent under palladium-catalyzed conditions. The Suzuki-Miyaura coupling reaction is a common method used for this purpose . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80 to 120 degrees Celsius.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(trifluoromethyl)phenylboronic acid is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing properties and stability. This makes it a more effective catalyst in certain reactions compared to its mono-substituted counterparts. Additionally, the ortho-substitution pattern provides steric hindrance that prevents unwanted side reactions, further increasing its efficiency and selectivity in catalytic processes .

Properties

IUPAC Name

[2,4-bis(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-6(9(16)17)5(3-4)8(13,14)15/h1-3,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYPBMBWKYALCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382198
Record name 2,4-Bis(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153254-09-2
Record name 2,4-Bis(trifluoromethyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153254-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,4-Bis(trifluoromethyl)phenylboronic acid an effective catalyst for dehydrative amidation?

A1: Research suggests that the effectiveness of this compound in dehydrative amidation stems from its unique structural features. Specifically, the ortho-substituent on the phenyl ring plays a crucial role []. It prevents amines from coordinating to the boron atom of the active catalytic species, a 2:2 mixed anhydride. This lack of coordination accelerates the amidation reaction [].

Q2: What is the proposed mechanism of action for this compound in catalyzing dehydrative amidation reactions?

A2: Mechanistic studies indicate that this compound likely forms a 2:2 mixed anhydride, which serves as the active catalytic species []. This mixed anhydride facilitates the reaction between carboxylic acids and amines, leading to the formation of amides with water as a byproduct.

Q3: Beyond simple amide synthesis, are there other applications for this compound as a catalyst?

A3: Yes, this compound has demonstrated efficacy in catalyzing the formation of α-peptide bonds [], highlighting its potential utility in peptide synthesis.

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